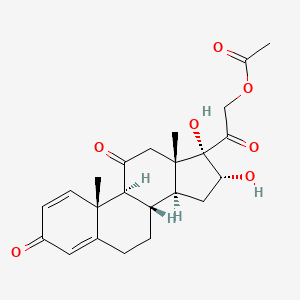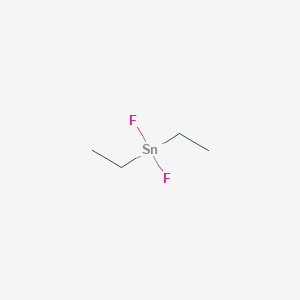
(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, hydroxyl, and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Formation of ketone groups through oxidation reactions using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields additional ketones, while reduction yields hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and hormonal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: The compound can modulate pathways related to inflammation, hormone regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(16a)-Hydroxyprogesterone: Shares a similar steroidal backbone but lacks the acetyloxy group.
Corticosterone: Another steroid with similar functional groups but different biological activity.
Uniqueness
(16a)-21-(Acetyloxy)-16,17-dihydroxypregna-1,4-diene-3,11,20-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetyloxy group, in particular, differentiates it from other similar steroids and contributes to its unique properties.
Eigenschaften
Molekularformel |
C23H28O7 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-16,18,20,27,29H,4-5,9-11H2,1-3H3/t15-,16-,18+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SQUGFWXZIRTIBF-NKILBOSGSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)


![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)





